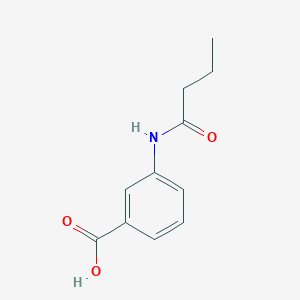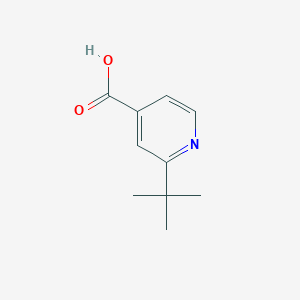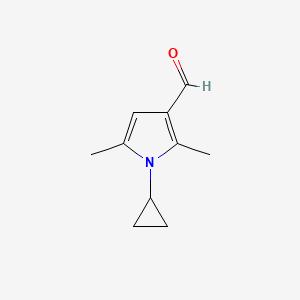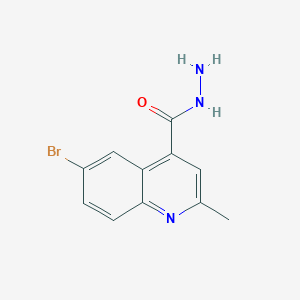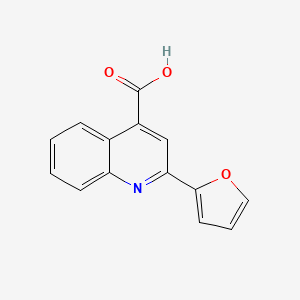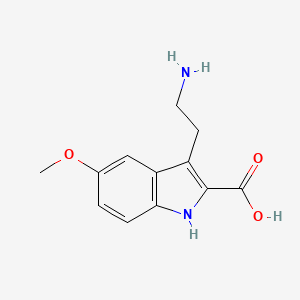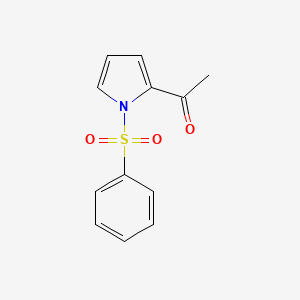
5-(氨甲基)-1,3-二甲基-1,3-二氢-2H-苯并咪唑-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, also known as 5-AMDM, is an organic compound that is widely used in scientific research applications. This compound is a member of the class of benzimidazoles and its unique chemical structure makes it an interesting research subject for various fields of study.
科学研究应用
氨基酸衍生物中的光学活性
5-氨基苯并咪唑及其衍生物,如1,3-二甲基-2H-5-氨基苯并咪唑-2-酮,在制备光学活性氨基酸衍生物方面显示出潜力。Hasan等人(2000年)通过还原1-甲基-5-硝基苯并咪唑和1,3-二甲基-2H-5-硝基苯并咪唑-2-酮为它们的氨基对应物,进一步将它们转化为复杂化合物,然后利用质谱和1H核磁共振光谱对其进行光学活性表征(Hasan, Shaheen, Yunus, & Munir, 2000)。
掩蔽氨基醛的合成
Denisenko等人(2010年)展示了合成5'-取代的2-(2-氨基-3-呋喃基)-1,3-二甲基-1H-苯并咪唑铵溴化物,这些是掩蔽氨基醛。该过程涉及将(1,3-二甲基-1,3-二氢-2H-苯并咪唑-2-基)乙腈与α-溴酮加热,导致形成具有潜在有机合成应用的化合物(Denisenko, Tverdokhlebov, Tolmachev, Volovenko, Shishkina, & Shishkin, 2010)。
抗菌和抗真菌活性
苯并咪唑酮衍生物,包括基于1,3-二甲基-2H-苯并咪唑-2-酮的衍生物,已被研究其抗菌、抗结核和抗真菌活性。Karale、Rindhe和Rode(2015年)合成了各种苯并咪唑酮衍生物,并对其对革兰氏阳性和阴性微生物的抗性进行了测试,在医学研究领域显示出有希望的结果(Karale, Rindhe, & Rode, 2015)。
在有机磁性材料中的作用
基于苯并咪唑的化合物,包括类似于5-(氨甲基)-1,3-二甲基-1,3-二氢-2H-苯并咪唑-2-酮的化合物,已在有机磁性材料的背景下进行了研究。Ferrer等人(2001年)合成并表征了从苯并咪唑衍生的稳定亚硝基自由基,研究了它们的磁化率和在材料科学中的潜在应用(Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001)。
作用机制
Target of Action
The compound 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, also known as Muscimol, is a potent and selective orthosteric agonist for the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the central nervous system .
Mode of Action
Muscimol mimics the inhibitory neurotransmitter GABA, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
The biochemical pathways affected by Muscimol are those involving GABAergic signaling. By acting as an agonist at GABA-A receptors, Muscimol enhances inhibitory neurotransmission . This can have a variety of downstream effects, depending on the specific neural circuits involved.
Pharmacokinetics
It is also known that smaller particles are cleared more rapidly than larger ones .
Result of Action
The result of Muscimol’s action is a decrease in neuronal excitability, which can have a variety of effects depending on the specific neural circuits involved. These effects can include sedation, hallucinations, and pain relief . Muscimol’s ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology .
安全和危害
生化分析
Biochemical Properties
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one plays a role in several biochemical reactions. It interacts with enzymes such as nicotinamide N-methyltransferase, which is involved in cellular energy metabolism . This interaction can influence the activity of the enzyme, leading to changes in metabolic pathways. Additionally, 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one can bind to proteins and other biomolecules, affecting their function and stability.
Cellular Effects
The effects of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of enzymes involved in glucose metabolism, potentially improving blood sugar control in diabetic models . It also affects the size and function of fat cells, contributing to changes in cellular energy balance and metabolism .
Molecular Mechanism
At the molecular level, 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound has been shown to inhibit nicotinamide N-methyltransferase, leading to changes in metabolic pathways and energy utilization . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression . These effects are important for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one vary with different dosages in animal models. At low doses, it can improve metabolic function and energy balance without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and changes in liver function . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide N-methyltransferase, influencing the metabolism of nicotinamide and other related compounds . This interaction can affect metabolic flux and the levels of various metabolites, leading to changes in cellular energy balance and function .
Transport and Distribution
The transport and distribution of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to specific organelles, such as the mitochondria and nucleus . These localizations are important for understanding the mechanisms of action and potential therapeutic applications of this compound.
属性
IUPAC Name |
5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGETHSXBLPHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353886 |
Source


|
| Record name | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-53-8 |
Source


|
| Record name | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
